molecular formula C35H45I6N5O13 B155432 Iosefamate meglumine CAS No. 10058-41-0

Iosefamate meglumine

Cat. No. B155432
CAS RN: 10058-41-0
M. Wt: 1505.2 g/mol
InChI Key: ZGBAIVYNMARFCV-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iosefamate meglumine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of iodinated fatty acid methyl ester, which is synthesized by the reaction of iodine with fatty acid methyl ester. Iosefamate meglumine is used as a contrast agent in medical imaging, and its application in scientific research is still being explored.

Mechanism Of Action

Iosefamate meglumine works by binding to lipids in the body, which enhances their visibility in medical imaging. The mechanism of action in scientific research is still being explored, but it is believed to modulate lipid metabolism and signaling pathways.

Biochemical And Physiological Effects

Iosefamate meglumine has been shown to have various biochemical and physiological effects in scientific research. It has been shown to modulate lipid metabolism, reduce oxidative stress, and regulate inflammation. In addition, it has been shown to have an effect on cell signaling pathways, which may have implications for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of iosefamate meglumine is that it is a relatively safe and non-toxic compound, making it suitable for use in lab experiments. It is also readily available and easy to synthesize. However, one limitation is that it may interfere with certain assays due to its ability to bind to lipids. In addition, its mechanism of action in scientific research is still being explored, which may limit its use in certain studies.

Future Directions

There are numerous future directions for research on iosefamate meglumine. One direction is to further investigate its mechanism of action in scientific research, which may provide insights into its potential therapeutic applications. Another direction is to explore its use in combination with other compounds to enhance its efficacy. Additionally, research could be conducted to investigate its potential applications in other fields such as biotechnology and environmental science.
Conclusion
Iosefamate meglumine is a promising compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its potential for use in scientific research is still being explored, and there are numerous future directions for investigation.

Synthesis Methods

Iosefamate meglumine is synthesized by reacting iodine with fatty acid methyl ester in the presence of a base such as sodium hydroxide. The reaction results in the formation of iodinated fatty acid methyl ester, which is then reacted with meglumine to form iosefamate meglumine. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Iosefamate meglumine has potential applications in various scientific research fields such as biochemistry, pharmacology, and toxicology. It is used as a contrast agent in medical imaging to enhance the visibility of internal organs and tissues. In addition, it has been used in studies investigating the role of lipids in various physiological processes such as inflammation, oxidative stress, and cell signaling.

properties

CAS RN

10058-41-0

Product Name

Iosefamate meglumine

Molecular Formula

C35H45I6N5O13

Molecular Weight

1505.2 g/mol

IUPAC Name

3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

ZGBAIVYNMARFCV-WZTVWXICSA-N

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I

synonyms

iosefamate meglumine

Origin of Product

United States

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